molecular formula C24H25N3O4S B4113124 4-(benzylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide

4-(benzylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide

Cat. No. B4113124
M. Wt: 451.5 g/mol
InChI Key: MNORTGHUYLQGEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfonamide derivatives and has been studied extensively for its biological activities and pharmacological properties.

Mechanism of Action

The mechanism of action of 4-(benzylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide involves the inhibition of specific enzymes and pathways that are involved in the progression and development of diseases. The compound has been found to inhibit the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in various cancer cells. By inhibiting the activity of CA IX, the compound suppresses the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. The compound has been found to exhibit potent anti-cancer activity by inducing apoptosis and cell cycle arrest in cancer cells. It has also been found to exhibit anti-inflammatory and anti-diabetic effects by regulating specific pathways and enzymes involved in the development of these diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(benzylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide in lab experiments include its potent biological activity, high selectivity, and low toxicity. However, the limitations of using this compound include its high cost of synthesis, low solubility in aqueous solutions, and limited availability.

Future Directions

For the research on 4-(benzylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide include the development of more efficient and cost-effective synthesis methods, the optimization of its pharmacological properties, and the evaluation of its potential applications in the treatment of various diseases. Further studies are also needed to elucidate the molecular mechanisms underlying its biological activities and to identify new targets for its therapeutic applications.

Scientific Research Applications

4-(benzylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. It has been found to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells.

properties

IUPAC Name

4-(benzylamino)-3-morpholin-4-ylsulfonyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c28-24(26-21-9-5-2-6-10-21)20-11-12-22(25-18-19-7-3-1-4-8-19)23(17-20)32(29,30)27-13-15-31-16-14-27/h1-12,17,25H,13-16,18H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNORTGHUYLQGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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